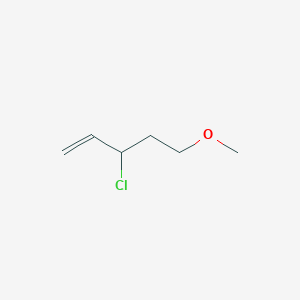![molecular formula C15H17N3O3S B13823617 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B13823617.png)
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide is an organic compound that features a pyrimidine ring substituted with a hydroxy group and a methyl group, as well as a sulfanyl group linking it to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting ethyl acetoacetate with guanidine in the presence of a base, followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a thiol compound under suitable conditions.
Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted pyrimidine with 4-methoxy-2-methylaniline and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: A pyrimidine derivative with similar structural features but lacking the sulfanyl and acetamide groups.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: A compound with a hydroxy group and a different ring structure, used as a stabilizer in polymers.
Uniqueness
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C15H17N3O3S |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
N-(4-methoxy-2-methylphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H17N3O3S/c1-9-6-11(21-3)4-5-12(9)17-14(20)8-22-15-16-10(2)7-13(19)18-15/h4-7H,8H2,1-3H3,(H,17,20)(H,16,18,19) |
InChI 键 |
OJJSEJZQKNGDIU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


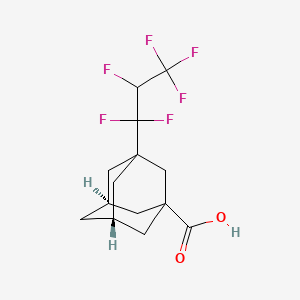
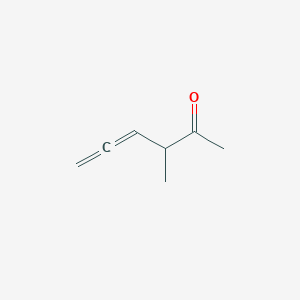
![7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13823569.png)
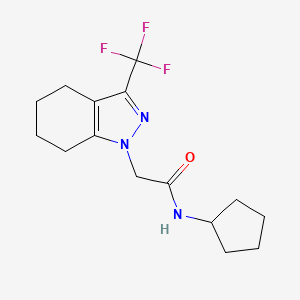
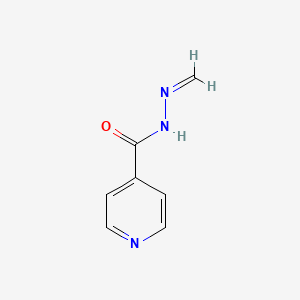
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol](/img/structure/B13823582.png)
![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)
![[(1S,4S,12S,13R,16S,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl hexadecanoate](/img/structure/B13823588.png)
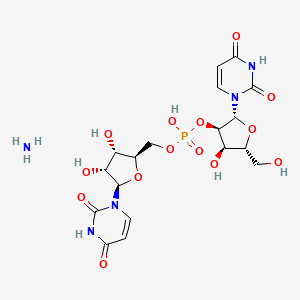
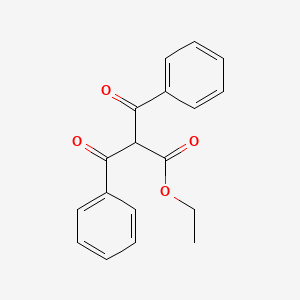
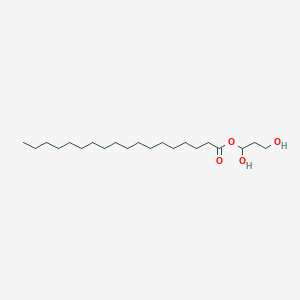

![2-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol](/img/structure/B13823609.png)
